what is the chemical structure of 2,5-diethyl-4-iodo-benzoic acid
what is the chemical structure of 2,5-diethyl-4-iodo-benzoic acid
An In-depth Technical Guide to 2,5-diethyl-4-iodo-benzoic acid
Introduction
Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, halogenated benzoic acids, particularly those containing iodine, offer unique reactivity that enables a broad range of chemical transformations. This guide provides a comprehensive overview of 2,5-diethyl-4-iodo-benzoic acid, a molecule with significant potential in synthetic chemistry. We will delve into its chemical structure, propose a detailed synthetic pathway with mechanistic insights, and explore its potential applications based on the well-established chemistry of related iodoaromatic compounds.
Chemical Structure and Properties
2,5-diethyl-4-iodo-benzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two ethyl groups at positions 2 and 5, an iodine atom at position 4, and a carboxylic acid group at position 1.
Structural Representation
The structural formula of 2,5-diethyl-4-iodo-benzoic acid is presented below:
Systematic IUPAC Name: 2,5-diethyl-4-iodo-benzoic acid
Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided:
| Identifier | Value |
| Molecular Formula | C₁₁H₁₃IO₂ |
| Molecular Weight | 316.12 g/mol |
| Canonical SMILES | CCC1=CC(=C(C(=C1)C(=O)O)CC)I |
| InChI Key | InChIKey=XXXXXXXXXX-UHFFFAOYSA-N (To be generated) |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | 150-170 °C |
| Boiling Point | > 350 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. |
| pKa | ~3.5 - 4.5 |
Proposed Synthesis Pathway
The synthesis of 2,5-diethyl-4-iodo-benzoic acid can be strategically designed starting from readily available 1,4-diethylbenzene. The proposed multi-step synthesis involves electrophilic aromatic substitution reactions to introduce the required functional groups in a regiocontrolled manner.
Synthetic Scheme Overview
The overall synthetic strategy is outlined below. This pathway prioritizes high-yielding reactions and intermediates that allow for straightforward purification.
Caption: Proposed multi-step synthesis of 2,5-diethyl-4-iodo-benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Nitration of 1,4-Diethylbenzene
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Reaction: 1,4-Diethylbenzene → 1,4-Diethyl-2-nitrobenzene
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Rationale: The ethyl groups are ortho-, para-directing activators. Nitration will predominantly occur at the ortho position to one of the ethyl groups due to steric hindrance at the position between the two ethyl groups.
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Protocol:
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To a stirred solution of 1,4-diethylbenzene in glacial acetic acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
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Step 2: Reduction of the Nitro Group
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Reaction: 1,4-Diethyl-2-nitrobenzene → 2,5-Diethylaniline
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Rationale: The nitro group is reduced to an amine, which is a versatile functional group for subsequent transformations.
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Protocol:
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To a solution of 1,4-diethyl-2-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.
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Heat the mixture at reflux for 2-3 hours.
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Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).
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Filter the mixture to remove iron salts and concentrate the filtrate.
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Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain 2,5-diethylaniline.
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Step 3: Iodination of 2,5-Diethylaniline
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Reaction: 2,5-Diethylaniline → 2,5-Diethyl-4-iodoaniline
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Rationale: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position is favored due to less steric hindrance.
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Protocol:
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Dissolve 2,5-diethylaniline in a suitable solvent (e.g., dichloromethane or ethanol).
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Add a solution of iodine and sodium bicarbonate (to neutralize the HI byproduct).
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by washing with a solution of sodium thiosulfate to remove excess iodine.
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Extract the product, dry the organic layer, and purify by column chromatography.
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Step 4: Deamination of 2,5-Diethyl-4-iodoaniline
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Reaction: 2,5-Diethyl-4-iodoaniline → 2,5-Diethyl-4-iodotoluene (via Sandmeyer-type reaction)
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Rationale: The amino group is converted to a diazonium salt, which is then removed. This step is necessary because direct oxidation of the aniline would be complicated.
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Protocol:
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Dissolve 2,5-diethyl-4-iodoaniline in a mixture of ethanol and sulfuric acid at 0 °C.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
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After the addition, add hypophosphorous acid and allow the reaction to warm to room temperature. Nitrogen gas will evolve.
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After the reaction subsides, extract the product, wash with water, dry, and purify.
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Step 5: Oxidation of the Methyl Group
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Reaction: 2,5-Diethyl-4-iodotoluene → 2,5-Diethyl-4-iodo-benzoic acid
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Rationale: A strong oxidizing agent is used to convert the methyl group to a carboxylic acid.
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Protocol:
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Suspend 2,5-diethyl-4-iodotoluene in an aqueous solution of potassium permanganate or a mixture of sodium dichromate and sulfuric acid.
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Heat the mixture at reflux for several hours until the purple color of the permanganate disappears or the orange color of the dichromate turns green.
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Cool the reaction mixture and filter to remove manganese dioxide or chromium salts.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,5-diethyl-4-iodo-benzoic acid.
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Potential Applications
The chemical structure of 2,5-diethyl-4-iodo-benzoic acid makes it a valuable intermediate in several areas of chemical synthesis. The presence of the iodine atom and the carboxylic acid group provides two reactive handles for further functionalization.
Precursor for Hypervalent Iodine Reagents
Iodobenzoic acids are well-known precursors to hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2] These reagents are widely used as mild and selective oxidizing agents in organic synthesis. 2,5-diethyl-4-iodo-benzoic acid could potentially be converted into a novel hypervalent iodine reagent with tailored solubility and reactivity due to the presence of the ethyl groups.
Substrate in Cross-Coupling Reactions
The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][4] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. 2,5-diethyl-4-iodo-benzoic acid can serve as a building block to construct complex molecular architectures, which is particularly useful in the synthesis of pharmaceuticals and functional materials.[3]
Caption: Potential cross-coupling reactions of 2,5-diethyl-4-iodo-benzoic acid.
Synthesis of Bioactive Molecules
The substituted benzoic acid motif is present in numerous biologically active compounds. The unique substitution pattern of 2,5-diethyl-4-iodo-benzoic acid could be exploited to synthesize novel compounds with potential pharmaceutical or agrochemical applications. The carboxylic acid moiety can be readily converted to esters, amides, or other functional groups to modulate the biological activity of the resulting molecules.[5]
Safety and Handling
As with all laboratory chemicals, 2,5-diethyl-4-iodo-benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
2,5-diethyl-4-iodo-benzoic acid is a synthetically valuable compound with a range of potential applications in organic chemistry. Its preparation, while multi-step, relies on well-established and robust chemical transformations. The presence of both an iodo group and a carboxylic acid functionality makes it an attractive building block for the synthesis of complex molecules, including novel hypervalent iodine reagents and potential bioactive compounds. Further research into the properties and reactivity of this molecule is warranted to fully explore its synthetic utility.
References
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Uyanik, M., & Ishihara, K. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1873. [Link]
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Ali, A. R., & Hu, L. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(33), 8864–8874. [Link]
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Osbourn, J. (2015). Synthesis of para-Iodobenzoic Acid from Benzene. YouTube. [Link]
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Katritzky, A. R., Duell, B. L., Gallos, J. K., & Durst, H. D. (1989). Substituted o-iodoso- and o-iodoxybenzoic acids. Synthesis and catalytic activity in the hydrolysis of active phosphorus esters and related systems. The Journal of Organic Chemistry, 54(12), 2853–2858. [Link]
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NextSDS. (n.d.). 2,5-DIETHYL-4-IODO-BENZOIC ACID — Chemical Substance Information. [Link]
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Metapharmacology. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]
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Stenutz. (n.d.). 2-iodo-4,5-dimethylbenzoic acid. [Link]
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Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]
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Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST Chemistry WebBook. [Link]
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Uyanik, M., & Ishihara, K. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-iodo-. In NIST Chemistry WebBook. [Link]
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